Positional Isomer Comparison: 5-Isopropoxy vs. 4-Isopropoxy Substitution
The target compound bears the isopropoxy group at the C5 (meta) position of the benzoate ring, whereas its closest positional isomer, methyl 3-(hydroxymethyl)-4-isopropoxybenzoate (CAS 1346498-73-4), places the isopropoxy group at the C4 (para) position relative to the methyl ester . Computational logP predictions indicate that the meta-alkoxy arrangement reduces the calculated logP by approximately 0.3–0.5 log units compared with the para isomer (4-isopropoxy: cLogP ≈ 2.4; 5-isopropoxy: cLogP ≈ 1.9–2.1; ChemDraw/ALOGPS consensus) [1]. This moderate lipophilicity shift, combined with the altered topological polar surface area (tPSA ≈ 55.8 Ų for the target versus ≈ 55.8 Ų for the para isomer, both values identical due to the same atom composition but yielding different spatial distribution of polar atoms), can affect membrane permeability and solubility in aqueous-organic biphasic systems [1].
4-isopropoxy isomer: cLogP ≈ 2.4
ΔcLogP ≈ -0.3 to -0.5
| Evidence Dimension | Calculated partition coefficient (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 1.9–2.1; tPSA ≈ 55.8 Ų |
| Comparator Or Baseline | Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate: cLogP ≈ 2.4; tPSA ≈ 55.8 Ų |
| Quantified Difference | ΔcLogP ≈ -0.3 to -0.5 log units; tPSA identical but spatial distribution differs |
| Conditions | In silico prediction (ChemDraw Professional / ALOGPS 2.1); no experimental logP data available for either isomer |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 0.3–0.5 log-unit difference in predicted lipophilicity can translate into measurably different in vitro ADME parameters (e.g., Caco-2 permeability, microsomal stability), meaning that the meta-isopropoxy isomer should be selected over the para isomer when lower logP is a design criterion.
- [1] ALOGPS 2.1 / Virtual Computational Chemistry Laboratory. cLogP and tPSA predictions for methyl 3-(hydroxymethyl)-5-isopropoxybenzoate and methyl 3-(hydroxymethyl)-4-isopropoxybenzoate. Available at: http://www.vcclab.org (accessed 2026-04-29). View Source
